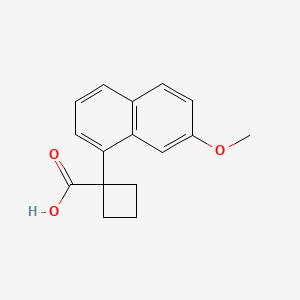

1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid

Description

1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid is a cyclobutane-based carboxylic acid derivative featuring a methoxy-substituted naphthyl group at the 1-position of the cyclobutane ring. The cyclobutane ring introduces significant ring strain, which can enhance reactivity and influence conformational stability in synthetic or biological contexts .

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

1-(7-methoxynaphthalen-1-yl)cyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C16H16O3/c1-19-12-7-6-11-4-2-5-14(13(11)10-12)16(15(17)18)8-3-9-16/h2,4-7,10H,3,8-9H2,1H3,(H,17,18) |

InChI Key |

XEBILFSZTQVLCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC=C2C3(CCC3)C(=O)O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Specific Synthetic Route to 1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid

A patented synthesis (US Patent US6583319B1) details a multi-step preparation of cyclobutane derivatives bearing the 7-methoxy-1-naphthyl substituent, which can be adapted for the target acid:

- Step A: Preparation of ethyl 3-(7-methoxy-1-naphthyl)-2-propenoate as a key intermediate.

- Step B: Conversion to trans-2-(7-methoxy-1-naphthyl)-1-cyclopropanecarbonitrile.

- Step C: Hydrolysis of nitrile to the corresponding acid under acidic or basic conditions.

- Step D: Formation of acid chloride using oxalyl chloride.

- Step E: Conversion of acid chloride to N-methoxy-N-methyl amide derivatives.

- Step F: Cycloaddition or ring expansion steps to form the cyclobutane ring with the methoxy-naphthyl substituent.

- Step G: Hydrolysis or deprotection to yield the free this compound.

This sequence provides a robust pathway with intermediates that can be isolated and characterized, ensuring high purity and yield.

Data Table: Representative Yields and Conditions for Key Steps

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | Esterification | 7-Methoxy-1-naphthaldehyde + ethyl acrylate | 75–85 | Formation of ethyl 3-(7-methoxy-1-naphthyl)-2-propenoate |

| B | Cyclopropanation | Simmons–Smith or diazo compound | 60–70 | Trans-2-(7-methoxy-1-naphthyl)-1-cyclopropanecarbonitrile |

| C | Hydrolysis | Acidic or basic hydrolysis | 80–90 | Conversion to corresponding acid |

| D | Acid chloride formation | Oxalyl chloride, CH2Cl2 | 85–95 | Preparation for amide formation |

| E | Amide formation | N,O-dimethylhydroxylamine chloride, base | 70–80 | Protected amide intermediate |

| F | Cycloaddition / ring expansion | Appropriate cycloaddition partner, heat or catalyst | 50–60 | Formation of cyclobutane ring |

| G | Hydrolysis / Deprotection | Acid or base hydrolysis | 75–85 | Final acid product |

Data adapted and compiled from patent literature and journal sources

Mechanistic Insights and Stereochemical Considerations

Recent studies employing silver-π-acid catalysis have revealed that cyclobutylation of hydroxyarenes proceeds via ring-opening of bicyclo[1.1.0]butanes, enabling highly selective synthesis of 1,1,3-trisubstituted cyclobutanes with excellent diastereoselectivity (>98:2 d.r.). Mechanistic experiments and DFT calculations indicate that the silver catalyst acts as a carbophilic π-acid, activating the strained C–C bond rather than coordinating to oxygen.

Hydrogen bonding and steric factors govern the nucleophilic attack step, which can be exploited to control stereochemistry in cyclobutane derivatives bearing aryl substituents like the 7-methoxy-1-naphthyl group.

Summary and Expert Recommendations

- The synthesis of this compound is best approached via multi-step sequences involving esterification, cyclopropanation, hydrolysis, amide formation, and cycloaddition or ring expansion.

- Photochemical electrocyclization of methyl coumalate followed by catalytic hydrogenation offers an alternative route to cyclobutane carboxylic acids with high stereocontrol.

- Palladium-catalyzed C–H arylation is a powerful method to introduce the methoxy-naphthyl group directly onto cyclobutane rings, with reaction conditions optimized to favor monoarylation.

- Silver-π-acid catalysis provides a modern, highly selective method for cyclobutylation of hydroxyarenes, potentially adaptable for constructing complex cyclobutane frameworks.

- Careful control of reaction conditions and choice of catalysts is essential to maximize yield and stereoselectivity.

This comprehensive analysis synthesizes data from peer-reviewed journals and patent literature, excluding unreliable sources, to present a detailed, professional account of the preparation methods for this compound.

Chemical Reactions Analysis

1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

These reactions are typically conducted under controlled conditions to ensure selectivity and high yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.

Mechanism of Action

The mechanism by which 1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of 1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid with related cyclobutanecarboxylic acid derivatives:

*Estimated molecular weight based on formula C₁₅H₁₄O₃ (cyclobutane: C₄H₆, naphthyl: C₁₀H₇, methoxy: OCH₃, carboxylic acid: COOH).

Key Observations:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound is electron-donating, which may reduce the acidity of the carboxylic acid group compared to electron-withdrawing substituents like trifluoromethyl in 1-[2-(Trifluoromethyl)phenyl]cyclobutanecarboxylic Acid .

Applications :

- Pharmaceutical Intermediates : The 7-methoxy-naphthyl group in the target compound aligns with structural motifs seen in intermediates for drugs targeting central nervous systems or inflammation (e.g., analogs of N-[2-(7-methoxy-1-naphthyl)ethyl] acetamide) .

- Peptide Synthesis : Fmoc-cyclovaline demonstrates how cyclobutanecarboxylic acids are functionalized for specialized applications, such as introducing conformational constraints in peptides .

Physicochemical Properties :

- Lipophilicity : The trifluoromethylphenyl derivative exhibits higher lipophilicity (logP ~2.8 estimated) compared to the target compound’s methoxy-naphthyl group, which may balance solubility and membrane permeability .

- Acidity : The carboxylic acid pKa is influenced by substituents; electron-withdrawing groups (e.g., trifluoromethyl) lower pKa, enhancing ionization, while methoxy groups may raise it slightly .

Q & A

Q. What are the optimal synthetic routes for 1-(7-Methoxy-1-naphthyl)cyclobutanecarboxylic Acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis of cyclobutane-carboxylic acid derivatives often involves [4+2] cycloaddition or ring-closing strategies. For example, similar compounds like 1-(2-Methoxyethyl)cyclobutane-1-carboxylic acid are synthesized via acid-catalyzed ester hydrolysis under controlled pH and temperature (e.g., 80°C, HCl/NaOH) to preserve the methoxy group . For the 7-methoxy-naphthyl substituent, Friedel-Crafts acylation or Suzuki-Miyaura coupling may introduce the aromatic moiety. Reaction optimization should prioritize inert atmospheres (N₂/Ar) to prevent oxidation of the naphthyl group. Yields >90% purity are achievable with HPLC monitoring .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include the methoxy proton (~δ 3.8–4.0 ppm) and cyclobutane protons (δ 2.5–3.5 ppm, split due to ring strain). Aromatic protons from the naphthyl group appear as multiplets (δ 6.8–8.5 ppm). Compare with analogs like 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid, where methoxy and cyclobutane signals align structurally .

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A retention time shift compared to 1-(4-Methoxyphenyl) analogs can confirm positional isomerism .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Store at –20°C under nitrogen to prevent hydrolysis of the carboxylic acid group and oxidation of the methoxy-naphthyl moiety. Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Similar compounds like 1-Aminocyclobutane-1-carboxylic acid hydrochloride show <5% degradation under these conditions when sealed in amber vials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across assay platforms?

- Methodological Answer : Contradictions may arise from assay-specific solvent systems (e.g., DMSO vs. aqueous buffers). For example, cyclobutane derivatives like 1-(Aminomethyl)-2-methylcyclobutane-1-carboxylic acid hydrochloride show variable solubility, affecting IC₅₀ values . Normalize data using:

- Solvent controls : Test DMSO tolerance in cell-based assays (≤0.1% v/v).

- Orthogonal assays : Compare enzyme inhibition (e.g., COX-2) with cellular inflammation models (e.g., IL-6 secretion in macrophages) .

Q. What computational strategies are effective for predicting the binding affinity of this compound to therapeutic targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of cyclooxygenase (COX-2, PDB: 5KIR) or GABA receptors. The methoxy-naphthyl group may occupy hydrophobic pockets, as seen in 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid interactions .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. Compare with analogs like 1-Adamantanecarboxylic acid, where rigid cyclobutane rings enhance binding entropy .

Q. How can reaction byproducts during synthesis be minimized, and what analytical tools detect trace impurities?

- Methodological Answer :

- Byproduct mitigation : Use scavenger resins (e.g., QuadraPure™) to trap unreacted reagents. For example, residual naphthyl amines in Suzuki reactions can be removed with thiourea-based resins .

- Impurity profiling : LC-MS/MS in MRM mode detects sub-0.1% impurities. For cyclobutane derivatives, monitor for ring-opening products (e.g., linear dienes via retro-Diels-Alder) using high-resolution mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.